Cas no 1256836-47-1 (4-Hydroxy-5-(trifluoromethyl)picolinaldehyde)

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-5-(trifluoromethyl)picolinaldehyde
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- インチ: 1S/C7H4F3NO2/c8-7(9,10)5-2-11-4(3-12)1-6(5)13/h1-3H,(H,11,13)
- InChIKey: QPTFYXRGASKVEA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CNC(C=O)=CC1=O)(F)F
計算された属性
- せいみつぶんしりょう: 191.01941286 g/mol
- どういたいしつりょう: 191.01941286 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 46.2
- ぶんしりょう: 191.11
4-Hydroxy-5-(trifluoromethyl)picolinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005350-500mg |
4-Hydroxy-5-(trifluoromethyl)picolinaldehyde |
1256836-47-1 | 95% | 500mg |
$1786.10 | 2023-09-03 | |
Alichem | A029005350-250mg |
4-Hydroxy-5-(trifluoromethyl)picolinaldehyde |
1256836-47-1 | 95% | 250mg |
$1019.20 | 2023-09-03 | |
Alichem | A029005350-1g |
4-Hydroxy-5-(trifluoromethyl)picolinaldehyde |
1256836-47-1 | 95% | 1g |
$2895.00 | 2023-09-03 |
4-Hydroxy-5-(trifluoromethyl)picolinaldehyde 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4-Hydroxy-5-(trifluoromethyl)picolinaldehydeに関する追加情報
Introduction to 4-Hydroxy-5-(trifluoromethyl)picolinaldehyde (CAS 1256836-47-1)
The compound4-Hydroxy-5-(trifluoromethyl)picolinaldehyde, identified by the CAS number1256836-47-1, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of picolinic aldehydes, which are known for their versatile applications in drug design and material science. The presence of a hydroxyl group at the 4-position and a trifluoromethyl substituent at the 5-position imparts unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of4-Hydroxy-5-(trifluoromethyl)picolinaldehyde in the development of novel therapeutic agents. Its structure allows for strong interactions with biological targets, such as enzymes and receptors, which is crucial for drug efficacy. Researchers have explored its potential in treating conditions like cancer, inflammation, and neurodegenerative diseases. For instance, a study published in Nature Communications demonstrated that derivatives of this compound exhibit potent anti-cancer activity by inhibiting key oncogenic pathways.
The synthesis ofCAS 1256836-47-1 involves a multi-step process that typically begins with the preparation of picolinic acid derivatives. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the yield and purity of the compound. These methods not only enhance the efficiency of production but also reduce environmental impact, aligning with current green chemistry principles.
In terms of physical properties, 4-Hydroxy-5-(trifluoromethyl)picolinaldehyde is characterized by its high solubility in organic solvents and moderate stability under physiological conditions. Its melting point and boiling point are critical parameters that influence its application in pharmaceutical formulations. Recent advancements in computational chemistry have enabled precise modeling of these properties, aiding in the design of more effective drug delivery systems.
The trifluoromethyl group in this compound plays a pivotal role in modulating its pharmacokinetic profile. Studies have shown that this substituent enhances metabolic stability, thereby prolonging the compound's half-life in vivo. This attribute is particularly advantageous for drugs targeting chronic conditions where sustained release is desired.
Beyond its therapeutic applications, CAS 1256836-47-1 has also found utility in materials science. Its ability to form stable coordination complexes makes it a promising candidate for use in catalysis and sensor technology. Researchers are actively exploring its potential as a ligand in homogeneous catalysis, where it could facilitate selective transformations of organic substrates.
In conclusion, 4-Hydroxy-5-(trifluoromethyl)picolinaldehyde represents a compelling example of how structural modifications can lead to compounds with diverse functionalities. With ongoing research uncovering new applications and improving synthetic methodologies, this compound is poised to make significant contributions across multiple disciplines.
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